

# Comprehensive Application Notes and Protocols: Phenylacetone Oxime as a Versatile Synthetic Intermediate

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## Compound Focus: Phenylacetone oxime

CAS No.: 13213-36-0

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## Introduction to Phenylacetone Oxime

**Phenylacetone oxime** (1-phenylpropan-2-one oxime, CAS #13213-36-0) is a specialized organic compound with the molecular formula  $C_9H_{11}NO$  and a molecular weight of 149.19 g/mol. This oxime derivative serves as a **valuable synthetic intermediate** in various chemical transformations, ranging from pharmaceutical synthesis to forensic science applications. As a **versatile chemical building block**, **phenylacetone oxime** enables access to diverse molecular architectures through straightforward chemical reactions. Its structural features, including the oxime functional group and aromatic system, provide multiple sites for chemical modification and participation in various reaction types, including cyclizations, oxidations, and functional group interconversions. Recent research has also revealed its significance as a **metabolic intermediate** in the biological processing of amphetamine-type stimulants and as a **key degradation product** in chemical decontamination processes [1] [2].

The applications of **phenylacetone oxime** span multiple scientific disciplines. In medicinal chemistry, it serves as a precursor for various nitrogen-containing heterocycles. In forensic science, it appears as a **diagnostic marker** in methamphetamine decontamination processes. In plant biochemistry, related oxime structures function as intermediates in specialized metabolism [3]. This diversity of applications, combined

with its interesting chemical properties, makes **phenylacetone oxime** a compound of significant interest to researchers across multiple fields.

## Chemical Identity and Properties

### Basic Chemical and Physical Properties

**Phenylacetone oxime** possesses distinct chemical and physical properties that influence its handling, reactivity, and applications:

- **Molecular Formula:** C<sub>9</sub>H<sub>11</sub>NO
- **Molecular Weight:** 149.19 g/mol
- **CAS Registry Number:** 13213-36-0
- **Structural Features:** The molecule consists of a phenyl ring attached to a propan-2-one oxime skeleton, containing both an aromatic system and an oxime functional group (-C=N-OH) that provides significant reactivity [4].

### Commercial Availability

**Phenylacetone oxime** is available from several specialty chemical suppliers, though it remains a relatively specialized compound:

Table 1: Commercial Sources of **Phenylacetone Oxime**

Supplier	Catalog Number	Purity	Package Size	Price
TRC	P400063	Standard	200mg	\$240
Crysdot	CD12153877	95+%	1g	\$574

[4]

The significant price differential reflects both purity differences and supplier pricing strategies. For research purposes, the compound is generally supplied as a solid or oil and should be stored under inert atmosphere at

reduced temperatures to prevent decomposition.

## Synthetic Applications and Pathways

### Overview of Synthetic Utility

**Phenylacetone oxime** serves as a **key intermediate** in several important synthetic pathways:

- **Forensic Science and Decontamination:** **Phenylacetone oxime** is identified as a **distinctive degradation product** formed when methamphetamine is treated with activated hydrogen peroxide-based decontamination solutions. The reaction follows pseudo-first-order kinetics with a rate constant of  $(1.9 \pm 0.4) \times 10^{-2} \text{ min}^{-1}$  [1]. This transformation provides a valuable marker for assessing decontamination effectiveness in former methamphetamine production facilities.
- **Pharmaceutical Synthesis:** The oxime functionality serves as a versatile handle for the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. Recent methodology demonstrates the use of **phenylacetone oxime** in the **preparation of pyrroles** through visible-light-induced formal cycloaddition with azirines [4].
- **Biochemical Studies:** In mammalian systems, **phenylacetone oxime** occurs as a **hepatic microsomal metabolite** of N-hydroxyamphetamine. This NADPH-dependent N-oxidation pathway represents a significant biotransformation route for amphetamine-type compounds [2].
- **Plant Specialized Metabolism:** While not directly studied with **phenylacetone oxime** itself, structurally related oximes serve as key intermediates in the biosynthesis of defense compounds in plants, including cyanogenic glucosides and glucosinolates [3].

## Comparative Analysis of Synthetic Routes

Table 2: Synthetic Pathways to **Phenylacetone Oxime** and Related Compounds

Starting Material	Key Reagents	Reaction Conditions	Yield	Application Notes
Phenyl-2-propanone	Hydroxylamine hydrochloride, sodium acetate	Methanol, reflux, 3-24 hours	88-90% [5]	Direct oxime formation; requires distillation at 154-156°C/30mmHg
4-Hydroxyphenylacetic acid	Multiple steps including esterification, reduction, oxidation, oximation	Multi-step sequence with purification after each step	Excellent overall yield [3]	Provides geometric isomers (E/Z); suitable for isotopic labeling
Acetophenone	Hydroxylamine hydrochloride, sodium acetate	Methanol, reflux, 3 hours	High yield [6]	Forms acetophenone oxime as model compound
N-Hydroxyamphetamine	Rat liver microsomes, NADPH	Oxygen, 37°C, physiological pH	Enzyme-dependent [2]	Biochemical pathway; not practical for synthesis

## Experimental Protocols

### Protocol 1: Synthesis of Oximes from Ketones (General Method)

This general procedure describes the synthesis of oximes from ketones, adaptable for **phenylacetone oxime** synthesis from phenyl-2-propanone [5] [6].

#### 4.1.1 Materials and Equipment

- **Starting Material:** Phenyl-2-propanone (1.0 equiv)
- **Reagents:**
  - Hydroxylamine hydrochloride (1.2 equiv)
  - Anhydrous sodium acetate (1.5 equiv)
  - Anhydrous methanol (distilled from magnesium turnings)

- Ethyl acetate (ACS grade)
- Hexane (ACS grade)
- **Equipment:**
  - 250 mL round-bottom flask equipped with a football-shaped Teflon-coated magnetic stir bar
  - Water-cooled reflux condenser (20-30 cm)
  - Heating mantle with temperature control
  - Rotary evaporator with vacuum pump
  - Buchner funnel with filter paper
  - TLC plates (silica gel 60 F<sub>254</sub>)

#### 4.1.2 Step-by-Step Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask, combine hydroxylamine hydrochloride (1.2 equiv) and anhydrous sodium acetate (1.5 equiv) in anhydrous methanol (50 mL per 10 mmol of ketone).
- **Ketone Addition:** Add phenyl-2-propanone (1.0 equiv, 134.18 g/mol) to the reaction mixture with continuous stirring.
- **Reflux:** Attach a water-cooled reflux condenser and heat the reaction mixture at reflux (65-70°C bath temperature) with vigorous stirring for 3-24 hours. Monitor reaction progress by TLC (hexane/ethyl acetate 10:1, v/v).
- **Work-up:** After completion (as indicated by TLC), cool the reaction mixture to room temperature and remove methanol under reduced pressure using a rotary evaporator (40°C, 100-200 mmHg).
- **Extraction:** Dissolve the residue in ethyl acetate (50 mL per 10 mmol ketone) and transfer to a separatory funnel. Wash with brine (2 × 30 mL), dry the organic layer over anhydrous magnesium sulfate, and filter.
- **Concentration:** Concentrate the filtrate under reduced pressure to obtain the crude oxime as a solid or oil.
- **Purification:** Purify the crude product by recrystallization (hexane/ethyl acetate) or flash column chromatography (hexane/ethyl acetate gradient) to obtain pure **phenylacetone oxime**.
- **Characterization:** Confirm identity and purity by (<sup>1</sup>H) NMR, GC-MS, and melting point determination.

#### 4.1.3 Safety Considerations

- Perform all operations in a well-ventilated fume hood.
- Wear appropriate personal protective equipment including lab coat, safety glasses, and chemical-resistant gloves.
- Hydroxylamine hydrochloride may cause skin and respiratory irritation.
- Methanol is flammable and toxic; avoid inhalation and skin contact.
- Ensure proper grounding of glassware to prevent static discharge when handling flammable solvents.

## Protocol 2: Multi-Step Synthesis from Phenylacetic Acid

This advanced protocol describes a multi-step synthesis of para-hydroxyphenylacetone oxime from phenylacetic acid, demonstrating the conversion of carboxylic acids to oxime derivatives [3].

#### 4.2.1 Materials and Specialized Equipment

- **Starting Material:** 4-Hydroxyphenylacetic acid (1.0 equiv)
- **Reagents:**
  - tert-Butyldiphenylchlorosilane (TBDPS-Cl, 1.1 equiv)
  - Imidazole (2.0 equiv)
  - Lithium aluminum hydride (1.2 equiv, for reduction) or sodium borohydride (alternative)
  - Dess-Martin periodinane (1.2 equiv)
  - Hydroxylamine hydrochloride (1.5 equiv)
  - Sodium carbonate (2.0 equiv)
  - Tetrabutylammonium fluoride (TBAF, 1.1 equiv)
  - Anhydrous DMF, THF, dichloromethane
- **Special Equipment:**
  - Schlenk line for air-sensitive reactions
  - Temperature-controlled oil bath
  - Flash chromatography system
  - Moisture-protected glassware

#### 4.2.2 Detailed Synthetic Procedure

### Step 1: Esterification

- Convert 4-hydroxyphenylacetic acid to its methyl ester using trimethylsilyl chloride in methanol.
- Stir at room temperature for 12 hours until complete conversion (monitor by TLC).
- Isolate the ester by extraction with dichloromethane and evaporation.

## Step 2: Silylation

- Dissolve the methyl ester in anhydrous DMF under nitrogen atmosphere.
- Add imidazole (2.0 equiv) followed by tert-butyldiphenylchlorosilane (TBDPS-Cl, 1.1 equiv).
- Stir at room temperature for 4-6 hours until complete protection of the phenolic OH.
- Pour into ice-water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

## Step 3: Reduction

- Dissolve the silylated ester in anhydrous THF under nitrogen.
- Cool to 0°C and carefully add lithium aluminum hydride (1.2 equiv) portionwise.
- After addition, warm to room temperature and stir for 2-4 hours.
- Quench carefully with saturated aqueous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.

## Step 4: Oxidation

- Dissolve the alcohol in anhydrous dichloromethane.
- Add Dess-Martin periodinane (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 2-3 hours.
- Quench with saturated NaHCO<sub>3</sub> and Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution.
- Extract with dichloromethane, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

## Step 5: Oximation

- Dissolve the aldehyde in methanol/water mixture (4:1).
- Add hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (2.0 equiv).
- Stir at room temperature for 2-4 hours.
- Concentrate under reduced pressure and extract with ethyl acetate.

## Step 6: Deprotection

- Dissolve the silylated oxime in THF.
- Add tetrabutylammonium fluoride (1.1 equiv) at 0°C.
- Stir at room temperature for 2-4 hours.
- Concentrate and purify by flash chromatography to obtain the target oxime.

### 4.2.3 Advanced Purification Techniques

- For isomeric separation, recrystallize from CHCl<sub>3</sub>/n-pentane to obtain a Z/E mixture (75:25 ratio).
- Alternatively, recrystallization from dichloromethane/toluene affords almost pure Z-isomer (Z/E ratio = 94:06) [3].

- For challenging separations, use preparative HPLC with normal phase silica column.

## Analytical Characterization and Quality Control

### Spectroscopic Characterization

Proper characterization of **phenylacetone oxime** and related compounds is essential for quality control and identity confirmation:

- **(<sup>1</sup>H) NMR Spectroscopy:** Expected signals include oxime proton ( $\delta$  8.5-9.0 ppm, broad), aromatic protons ( $\delta$  7.2-7.4 ppm, multiplet), methine proton adjacent to oxime ( $\delta$  3.5-4.0 ppm), and methyl group ( $\delta$  1.8-2.2 ppm). The E and Z isomers may show distinct chemical shifts, particularly for the methine and methyl protons [3].
- **GC-MS Analysis:** Characteristic electron impact mass spectrum should show molecular ion at m/z 149, with key fragments at m/z 134 (loss of CH<sub>3</sub>), 117 (loss of OH), 105 (benzyl cation), and 77 (phenyl cation). GC retention time should be established against authentic standards [1].
- **LC-MS Analysis:** Particularly useful for detecting N-oxygenated intermediates and polar degradation products. Electrospray ionization in positive mode typically shows [M+H]<sup>+</sup> ion at m/z 150. LC-MS is invaluable for studying metabolic and degradation pathways [1].
- **Melting Point Determination:** For purified isomers, determine melting point using standard capillary methods. Pure Z-isomer typically has higher melting point than E-isomer or mixtures.

### Purity Assessment and Method Validation

- Establish purity by HPLC with UV detection (210-254 nm) against certified reference standards.
- Validate analytical methods for specificity, accuracy, precision, and linearity according to ICH guidelines.
- For forensic applications, ensure method validation meets SWGDRUG recommendations.

## Safety, Handling, and Regulatory Compliance

## Safety Considerations

**Phenylacetone oxime** and its precursors require careful handling to ensure laboratory safety:

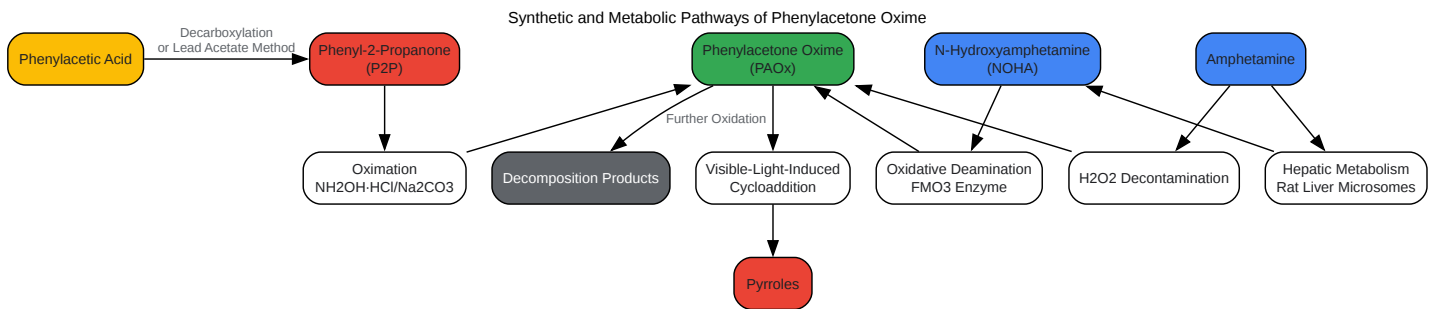
- **Toxicity Profile:** While comprehensive toxicity data for **phenylacetone oxime** is limited, related oximes may exhibit moderate toxicity. Assume potential health hazards and implement appropriate controls.
- **Personal Protective Equipment:** Wear appropriate PPE including nitrile gloves, chemical-resistant lab coat, and safety goggles. Use respiratory protection when handling powders.
- **Engineering Controls:** Perform all operations in a properly functioning fume hood. Ensure adequate ventilation in the laboratory.
- **Storage Conditions:** Store under inert atmosphere (argon or nitrogen) at 2-8°C in sealed containers. Protect from light to prevent decomposition.

## Regulatory Status

- Phenylacetone (the precursor ketone) is listed as a **Schedule II controlled substance** in the United States under the Controlled Substances Act due to its use in illicit amphetamine production [7].
- **Phenylacetone oxime** itself may be subject to control as a **drug precursor** in many jurisdictions. Researchers should verify local regulations before synthesis or acquisition.
- International regulations vary; consult national controlled substances legislation for specific requirements (e.g., ANVISA in Brazil, DEA in the United States) [7].
- For international transfers, check the International Narcotics Control Board (INCB) list of monitored precursors.

## Pathway and Relationship Visualization

The following diagram illustrates the key synthetic and metabolic pathways involving **phenylacetone oxime**, highlighting its central role in both synthetic and biological contexts:



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Figure 1: Synthetic and Metabolic Pathways of **Phenylacetone Oxime**

This diagram illustrates the central position of **phenylacetone oxime** in diverse chemical and biological pathways, including synthetic routes from phenylacetic acid and phenyl-2-propanone, metabolic transformations in biological systems, and forensic degradation pathways.

## Applications in Research and Industry

### Forensic Science Applications

In forensic science, **phenylacetone oxime** serves as an important **chemical marker** for methamphetamine decontamination operations. When methamphetamine-contaminated surfaces are treated with activated hydrogen peroxide solutions, **phenylacetone oxime** forms as a distinctive degradation product with pseudo-first-order kinetics (rate constant:  $(1.9 \pm 0.4) \times 10^{-2} \text{ min}^{-1}$ ) [1]. This transformation provides forensic chemists with a reliable indicator for assessing the effectiveness of decontamination procedures in former clandestine laboratory sites. The detection and quantification of **phenylacetone oxime**, typically performed by GC-MS or LC-MS, allows authorities to verify successful remediation of contaminated properties.

## Pharmaceutical Synthesis

**Phenylacetone oxime** serves as a **versatile building block** for the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. Recent methodological advances demonstrate its use in visible-light-induced formal cycloadditions with azirines to prepare substituted pyrroles [4]. This photochemical approach represents an environmentally benign strategy for heterocycle synthesis, leveraging sustainable energy inputs and typically proceeding under mild conditions with excellent functional group compatibility.

## Biochemical and Metabolic Studies

In biochemical contexts, **phenylacetone oxime** has been identified as a **hepatic microsomal metabolite** of N-hydroxyamphetamine in rat liver preparations [2]. This NADPH-dependent N-oxidation pathway is catalyzed by flavin-containing monooxygenase enzymes rather than cytochrome P450 systems. The conversion represents a significant detoxification pathway for amphetamine-type compounds in mammalian systems, with **phenylacetone oxime** serving as a more readily excreted metabolite than the parent amine compounds.

## Troubleshooting and Technical Notes

### Common Experimental Challenges

- **Low Yields in Oximation:** If oxime formation yields are suboptimal, ensure strict control of pH during the reaction. The oximation proceeds best in slightly basic conditions. Check the quality of hydroxylamine hydrochloride, as it can degrade upon storage.
- **Isomer Separation Difficulties:** Separation of E and Z isomers can be challenging. Consider recrystallization optimization with different solvent combinations (CHCl<sub>3</sub>/n-pentane or dichloromethane/toluene) [3]. For particularly stubborn separations, preparative HPLC with normal phase silica may be required.

- **Oxime Instability:** Some oximes can be prone to hydrolysis or decomposition. Store products under inert atmosphere at reduced temperatures. Avoid strong acidic conditions that might hydrolyze the oxime functionality.
- **Analytical Challenges:** Oximes may show poor GC behavior due to thermal decomposition. Consider using milder LC-MS techniques for accurate analysis. For NMR characterization, ensure anhydrous conditions to prevent water interference.

## Scale-Up Considerations

- For large-scale oximation reactions, carefully control the exotherm when adding reagents.
- Consider continuous flow processing for improved safety and efficiency in oxime formation.
- Implement in-process analytical controls (e.g., inline IR or UV) to monitor reaction progress.
- For the multi-step synthesis from phenylacetic acid, optimize isolation procedures to minimize purification between steps.

## Conclusion

**Phenylacetone oxime** represents a **versatile synthetic intermediate** with applications spanning pharmaceutical synthesis, forensic science, and biochemical research. Its synthetic accessibility from readily available starting materials, combined with the reactivity of the oxime functional group, enables diverse chemical transformations. The experimental protocols provided in this application note offer reliable methods for the preparation and characterization of **phenylacetone oxime** and related compounds.

Future research directions may explore the use of **phenylacetone oxime** in new photochemical transformations, development of stereoselective synthesis methods for individual geometric isomers, and further investigation of its role in metabolic pathways of amphetamine-type compounds. As synthetic methodologies continue to advance, particularly in the areas of green chemistry and photochemical activation, the utility of **phenylacetone oxime** as a synthetic building block is likely to expand further.

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